3,3-Difluoro-4-hydroxy-5-hydroxymethyl-dihydro-furan-2-one
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Overview
Description
3,3-DIFLUORO-4-HYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-ONE is a chemical compound with the molecular formula C5H6F2O4 and a molecular weight of 168.0955464 g/mol . This compound is known for its unique structure, which includes two fluorine atoms, a hydroxyl group, and a hydroxymethyl group attached to an oxolanone ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3,3-DIFLUORO-4-HYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-ONE involves several steps. One common method includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at a low temperature to ensure the selective introduction of fluorine atoms .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often incorporate advanced purification techniques like chromatography to isolate the desired product.
Chemical Reactions Analysis
3,3-DIFLUORO-4-HYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common conditions for these reactions include controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield. The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
3,3-DIFLUORO-4-HYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 3,3-DIFLUORO-4-HYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-ONE involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The hydroxyl and hydroxymethyl groups contribute to its solubility and reactivity, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
3,3-DIFLUORO-4-HYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-ONE can be compared with other similar compounds, such as:
3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydro-2(3H)-furanone: This compound shares a similar structure but differs in the ring system, which affects its reactivity and applications.
5,6-Dihydroxy-4,5-dimethylfuran-2(5H)-one:
The uniqueness of 3,3-DIFLUORO-4-HYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-ONE lies in its specific combination of fluorine atoms and hydroxyl groups, which confer distinct chemical and biological properties.
Biological Activity
3,3-Difluoro-4-hydroxy-5-hydroxymethyl-dihydro-furan-2-one (C5H6F2O4), also known as 3,3-DIFLUORO-4-HYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-ONE, is a fluorinated compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of fluorine and hydroxyl groups, suggests various applications in medicinal chemistry and biological research.
The molecular formula of this compound is C5H6F2O4, with a molecular weight of approximately 168.1 g/mol. The compound features a furan ring, which is known for its reactivity and versatility in organic synthesis.
Property | Value |
---|---|
Molecular Formula | C5H6F2O4 |
Molecular Weight | 168.1 g/mol |
CAS Number | 939760-77-7 |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
1. Antimicrobial Properties
Studies have shown that this compound possesses significant antimicrobial activity. It has been tested against a range of pathogens, including antibiotic-resistant strains. The mechanism of action involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
2. Enzyme Inhibition
The compound has been identified as a potential enzyme inhibitor. Its structure allows it to interact with specific enzymes involved in metabolic processes, potentially leading to therapeutic applications in diseases such as cancer and infections.
3. Antioxidant Activity
Preliminary studies suggest that this compound may exhibit antioxidant properties. This activity could be beneficial in mitigating oxidative stress-related diseases.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Fluorine Atoms: The presence of fluorine enhances the compound's lipophilicity and binding affinity to biological targets.
- Hydroxyl Groups: These groups contribute to solubility and facilitate interactions through hydrogen bonding with enzymes and receptors.
Case Studies
Several studies have investigated the biological effects of this compound:
1. Antimicrobial Efficacy Study
A study examined the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited broad-spectrum activity, particularly against Gram-positive bacteria with minimal cytotoxic effects on human cells .
2. Enzyme Inhibition Research
Research focused on the inhibition of specific metabolic enzymes showed that this compound could effectively inhibit key enzymes involved in glycolysis and lipid metabolism, suggesting potential applications in metabolic disorders .
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with other similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuranone | Similar furan structure | Antimicrobial |
5,6-Dihydroxy-4,5-dimethylfuranone | Different substituents on furan | Antioxidant |
Properties
IUPAC Name |
3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O4/c6-5(7)3(9)2(1-8)11-4(5)10/h2-3,8-9H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXJTMLCLDWDQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)O1)(F)F)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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